molecular formula C13H15NO2S2 B2555872 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide CAS No. 1421474-31-8

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2555872
CAS No.: 1421474-31-8
M. Wt: 281.39
InChI Key: OEKPXTVBXLTAMG-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide is a synthetic thiophene derivative offered for research purposes. Thiophene-based compounds are a significant class of heterocyclic molecules known for their diverse therapeutic potential and applications in medicinal chemistry . They have been extensively reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties, making them a privileged scaffold in drug discovery efforts . The specific molecular architecture of this acetamide, featuring dual thiophene rings and a hydroxypropyl linker, suggests it may be of interest in the design and optimization of novel pharmacologically active agents. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for screening in biological assays to investigate new structural prototypes . Structurally related propanamide derivatives have been the subject of quantitative structure-activity relationship (QSAR) studies to optimize anticonvulsant activity, indicating the relevance of this chemotype in central nervous system (CNS) drug research . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c15-11(12-4-2-8-18-12)5-6-14-13(16)9-10-3-1-7-17-10/h1-4,7-8,11,15H,5-6,9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKPXTVBXLTAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Hydroxypropyl Intermediate: This step involves the reaction of thiophene-2-carbaldehyde with a suitable reagent to form the hydroxypropyl intermediate. Common reagents include Grignard reagents or organolithium compounds.

    Acylation Reaction: The hydroxypropyl intermediate is then acylated with thiophene-2-acetic acid or its derivatives under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions on the thiophene rings could introduce various functional groups.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-(thiophen-2-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Structural Similarities and Differences

Key Analogs:

N-(1-(tert-butyl)-5-methylene-2-oxo-3-(thiophen-2-yl)pyrrolidin-3-yl)-N-propylacetamide (): Contains a thiophene ring and acetamide group but embedded in a pyrrolidinone scaffold. Structural divergence: The tert-butyl and pyrrolidinone moieties alter steric and electronic profiles compared to the target compound’s hydroxypropyl chain.

N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives (): Shares the 3-(thiophen-2-yl)propyl backbone but includes a piperazine and naphthyloxy group.

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

  • Features an arylacetamide core but substitutes thiophene with dichlorophenyl and thiazole groups.
  • Impact : Chlorine atoms increase electronegativity, while thiazole alters hydrogen-bonding capacity.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Key Functional Groups
Target Compound ~336.4* Not reported ~2.5† Thiophene (×2), hydroxyl
N-(1-(tert-butyl)...pyrrolidin-3-yl) 334.17 132–134 ~3.1 Thiophene, pyrrolidinone
2-(2,6-Dichlorophenyl)-...acetamide 287.16 216–218 ~3.8 Dichlorophenyl, thiazole

*Calculated based on molecular formula. †Estimated using fragment-based methods.

Key Observations :

  • The hydroxyl group in the target compound may enhance solubility in polar solvents compared to tert-butyl or dichlorophenyl analogs.

Pharmacological Potential (Inferred)

  • Thiophene derivatives are associated with antimicrobial, anticancer, and anti-inflammatory activities. For example, N-(6-trifluoromethylbenzothiazole-2-yl)-2-(thiophen-2-yl)acetamide (excluded in ) suggests therapeutic interest in benzothiazole-thiophene hybrids.
  • The hydroxyl group in the target compound could improve bioavailability via hydrogen bonding, a feature absent in non-polar analogs like the tert-butyl derivative .
Comparison with and :
  • uses N-alkylation (e.g., Scheme 3: 2-(4-nitrophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide synthesis via zinc reduction).
  • employs carbodiimide-mediated amide bond formation, a method applicable to the target compound .

Structural and Crystallographic Analysis

  • In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), the dichlorophenyl and thiazole rings form a dihedral angle of 79.7°, influencing packing stability via N–H⋯N hydrogen bonds.
  • The target compound’s thiophene rings may adopt a similar twisted conformation, but the hydroxyl group could introduce additional intermolecular hydrogen bonds, enhancing crystal lattice stability .

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